molecular formula C18H12Cl3OP B1605349 Phosphine oxide, tris(p-chlorophenyl)- CAS No. 4576-56-1

Phosphine oxide, tris(p-chlorophenyl)-

Cat. No.: B1605349
CAS No.: 4576-56-1
M. Wt: 381.6 g/mol
InChI Key: GJBIMMKVOGMMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Organophosphorus Compounds in Chemical Sciences

Organophosphorus compounds, a diverse class of organic molecules containing phosphorus, are fundamental to numerous areas of chemical science. researchgate.netnii.ac.jp Their significance stems from the unique properties of the phosphorus atom, which can exist in various oxidation states and adopt multiple coordination geometries. researchgate.net This versatility has led to their widespread use, most notably in agriculture as pesticides, where they serve as alternatives to persistent chlorinated hydrocarbons. nii.ac.jp

Beyond agriculture, their applications are extensive. They are crucial components in materials science, serving as flame retardants and plasticizers in polymers. nih.gov In the realm of medicine and biochemistry, organophosphates are the backbone of life itself, forming the structural framework of DNA and RNA and playing a central role in cellular energy transfer through molecules like adenosine (B11128) triphosphate (ATP). nih.gov However, the reactivity of some organophosphorus compounds also makes them highly toxic, as exemplified by their use as nerve agents like sarin. researchgate.netnii.ac.jp The study of their synthesis, reactivity, and properties, known as organophosphorus chemistry, remains a vibrant and essential field of research. nii.ac.jp

Overview of Tertiary Phosphine (B1218219) Oxides as a Class of Organophosphorus(V) Compounds

Among the vast family of organophosphorus compounds, tertiary phosphine oxides represent a prominent class of compounds where phosphorus is in the +5 oxidation state. researchgate.net These compounds possess the general formula R₃P=O, where 'R' can be an alkyl or, in the case of triarylphosphine oxides, an aryl group. iucr.orgresearchgate.net They are characterized by a tetrahedral geometry around the central phosphorus atom and a highly polar and strong phosphorus-oxygen (P=O) double bond. iucr.org

Tertiary phosphine oxides are most commonly formed through the oxidation of corresponding tertiary phosphines (R₃P). iucr.orgresearchgate.net This oxidation is often a facile process, sometimes occurring simply upon exposure to air, which is a testament to the high oxophilicity (affinity for oxygen) of trivalent phosphorus. researchgate.net A quintessential example is Triphenylphosphine (B44618) oxide (TPPO), which is a common and often unavoidable byproduct in many cornerstone reactions of organic synthesis, including the Wittig, Staudinger, and Mitsunobu reactions. wikipedia.orgscientificupdate.com The stability of the P=O bond makes these oxides chemically robust. Consequently, a significant area of research is dedicated to the deoxygenation of phosphine oxides to regenerate the valuable parent phosphine, a process that requires potent reducing agents. sigmaaldrich.comrsc.org

Research Trajectories and Academic Focus on Phosphine oxide, tris(p-chlorophenyl)-

The academic focus on Phosphine oxide, tris(p-chlorophenyl)- is intrinsically linked to the chemistry of its precursor, tris(p-chlorophenyl)phosphine. This parent phosphine is primarily utilized as a ligand in transition metal catalysis. Its specific electronic and steric properties make it a valuable component in catalysts for a variety of cross-coupling reactions that are fundamental to modern synthetic chemistry.

Formation as a Catalytic Byproduct

During its application in catalysis, tris(p-chlorophenyl)phosphine is readily oxidized to Phosphine oxide, tris(p-chlorophenyl)-. This conversion is a common fate for phosphine ligands and transforms the useful ligand into a stable byproduct that must be separated from the desired reaction products. wikipedia.org The high stability of the phosphine oxide means that the research trajectory is less about finding direct applications for the oxide and more about addressing its presence in reaction systems.

Structural and Spectroscopic Data

While specific crystallographic data for the para-isomer is not widely published, detailed structural analysis has been performed on the closely related meta-isomer, Tris(3-chlorophenyl)phosphine (B1584081) oxide. researchgate.netiucr.org This analysis provides valuable insights into the molecular architecture. The molecule adopts a near-ideal tetrahedral coordination around the phosphorus atom. The presence of the bulky, electronegative chloro substituents on the phenyl rings influences their orientation and slightly lengthens the phosphorus-carbon bonds compared to the unsubstituted triphenylphosphine oxide. iucr.org

Interactive Table: Crystal Structure Data for Tris(3-chlorophenyl)phosphine Oxide

ParameterValueReference
Chemical FormulaC₁₈H₁₂Cl₃OP iucr.org
P=O Bond Distance1.483 (3) Å iucr.org
Mean P-C Bond Distance1.813 (3) Å iucr.org
Mean C-Cl Distance1.741 (4) Å iucr.org
Mean O-P-C Bond Angle112.0 (1)° iucr.org
C-P-C Bond Angles105.2 (1)°, 106.7 (2)°, 108.7 (1)° iucr.org

Research Focus: Mitigation and Recycling

Current research involving Phosphine oxide, tris(p-chlorophenyl)- and similar triarylphosphine oxides is largely centered on two areas:

Facilitating Removal: Developing methods to easily separate the phosphine oxide byproduct from reaction mixtures. This can involve modifying the structure of the parent phosphine to make the resulting oxide more soluble in a specific solvent phase for easier extraction. rsc.org

Phosphine Regeneration: Investigating efficient and cost-effective reduction methods to convert the stable phosphine oxide back into the valuable phosphine ligand, creating a sustainable catalytic cycle. sigmaaldrich.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bis(4-chlorophenyl)phosphoryl-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBIMMKVOGMMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196613
Record name Phosphine oxide, tris(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4576-56-1
Record name Tris(4-chlorophenyl)phosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4576-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine oxide, tris(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004576561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(p-chlorophenyl)phosphine oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphine oxide, tris(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-chlorophenyl)phosphine oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EVV6SBP6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Mechanistic Studies for Phosphine Oxide, Tris P Chlorophenyl

Oxidative Routes for Triarylphosphine Oxide Formation

The conversion of tertiary phosphines into their corresponding phosphine (B1218219) oxides is a fundamental transformation in organophosphorus chemistry. This oxidation is often a byproduct of reactions where phosphines are used as reagents, such as the Wittig and Staudinger reactions. wikipedia.org However, it can also be a deliberate synthetic step to produce stable phosphine oxides like tris(p-chlorophenyl)phosphine oxide from its phosphine precursor.

Catalytic Oxidation of Corresponding Tertiary Phosphines

The direct oxidation of the parent tertiary phosphine, tris(p-chlorophenyl)phosphine, represents the most straightforward conceptual route to the target oxide. While strong oxidants can achieve this transformation, catalytic methods using milder oxidants like molecular oxygen are often preferred for their efficiency and selectivity. The oxidation of triphenylphosphine (B44618), a closely related compound, by air is known to be catalyzed by various metal ions. wikipedia.org

Palladium complexes are effective catalysts for a wide range of chemical transformations, including oxidation reactions. While more commonly associated with cross-coupling, palladium can catalyze the oxidation of tertiary phosphines. The general mechanism involves the coordination of the phosphine to the palladium center, followed by an oxidative step and subsequent release of the phosphine oxide.

The catalytic cycle typically begins with the coordination of the tertiary phosphine, in this case, tris(p-chlorophenyl)phosphine, to a low-valent palladium species, such as Pd(0). This forms a palladium-phosphine complex. An oxidizing agent, which can be molecular oxygen or another oxygen donor, then interacts with this complex. The transfer of an oxygen atom to the phosphorus atom occurs, leading to the formation of the phosphine oxide. The final step is the dissociation of the product, tris(p-chlorophenyl)phosphine oxide, from the palladium center, thereby regenerating the active catalyst for the next cycle. youtube.comyoutube.comyoutube.com

An interesting aspect of this process is the dual role the phosphine oxide product can play. Research has shown that phosphine oxides can act as stabilizing ligands for palladium catalysts, particularly in nanoparticle form. nih.gov This stabilization prevents the aggregation and precipitation of inactive palladium black, maintaining a consistent concentration of the active catalyst throughout the reaction, which can lead to more reproducible outcomes. nih.gov

Phosphine Oxide Synthesis via P-Arylation Reactions

The construction of the tris(p-chlorophenyl)phosphine oxide framework can also be achieved by forming the carbon-phosphorus (C-P) bonds directly. These P-arylation reactions are powerful methods for synthesizing triarylphosphine oxides from simpler phosphorus-containing starting materials.

Metal-Free P-Arylation with Diaryliodonium Salts

Recent advancements in synthetic chemistry have led to the development of metal-free C-P bond-forming reactions. One such approach involves the use of diaryliodonium salts as electrophilic aryl-transfer reagents. researchgate.net These reactions offer a mild and efficient alternative to traditional metal-catalyzed methods.

In a typical procedure, a secondary phosphine oxide, such as bis(p-chlorophenyl)phosphine oxide, can be arylated with a diaryliodonium salt bearing a p-chlorophenyl group. The reaction is generally conducted under mild conditions using a base, like potassium tert-butoxide (t-BuOK), in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net This method can furnish the desired unsymmetrical triarylphosphine oxide in a single step. Experimental and computational studies suggest that the mechanism involves an inner-sphere aryl transfer through a hypervalent iodine center. researchgate.net This approach avoids the use of transition metals and provides expedient access to diverse triarylphosphine oxides. researchgate.netacs.org The use of diaryliodonium salts has also been extended to the arylation of phenols and other nucleophiles, highlighting their versatility as arylation reagents. colab.wsnih.gov Furthermore, photoredox conditions can also mediate the arylation of phosphines with these salts to generate the corresponding phosphonium (B103445) salts, which are precursors to phosphine oxides. rsc.org

Transition Metal-Catalyzed C-P Bond Formation for Aryl-Phosphorus Compounds

Transition metal catalysis, particularly with palladium and nickel, remains one of the most robust and widely used methods for constructing C-P bonds. nih.gov These reactions typically involve the cross-coupling of a phosphorus nucleophile with an aryl electrophile.

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-P cross-coupling reactions. researchgate.net Nickel-catalyzed methods offer broad substrate applicability and can overcome some limitations of other catalytic systems. organic-chemistry.org

A highly effective strategy for the synthesis of triarylphosphine oxides is the nickel-catalyzed coupling of H-phosphine oxides with arylboronic acids. organic-chemistry.orgresearchgate.net To synthesize tris(p-chlorophenyl)phosphine oxide via this route, bis(p-chlorophenyl)phosphine oxide would be coupled with p-chlorophenylboronic acid. Research by Zhao and others has shown that this transformation can be achieved in high yields using a nickel catalyst. organic-chemistry.orgresearchgate.net This protocol represents the first example of a nickel-catalyzed C-P bond-forming reaction between P(O)H compounds and arylboronic acids. researchgate.net

The reaction tolerates a wide array of functional groups and proceeds under relatively mild conditions. The table below summarizes typical conditions for this type of nickel-catalyzed coupling.

Table 1: Typical Conditions for Nickel-Catalyzed Synthesis of Triarylphosphine Oxides

ParameterConditionReference
CatalystNiBr₂ organic-chemistry.org
LigandPyridine organic-chemistry.org
BaseK₂CO₃ organic-chemistry.org
Solvent1,2-dichloroethane organic-chemistry.org
Temperature100 °C researchgate.net
YieldsUp to 91% organic-chemistry.org

This method provides a versatile and economically attractive route for the synthesis of valuable aryl-phosphorus compounds, including tris(p-chlorophenyl)phosphine oxide. organic-chemistry.org Other nickel-catalyzed approaches include the coupling of aryl halides or tosylates with various P(O)H compounds, further expanding the synthetic toolkit for accessing these important molecules. nih.gov

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a robust strategy for the synthesis of triarylphosphine oxides. These methods typically involve the coupling of a secondary phosphine oxide with an aryl halide. For the synthesis of tris(p-chlorophenyl)phosphine oxide, this would involve the reaction of bis(p-chlorophenyl)phosphine oxide with a p-chlorophenyl halide, such as 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene.

The catalytic cycle for these reactions generally begins with the dissociation of ligands from a Pd(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to generate a more reactive 14-electron or 16-electron species. wikipedia.org This is followed by the oxidative addition of the aryl halide (Ar-X) to the Pd(0) center, forming a Pd(II) intermediate, Ar-Pd(X)L₂. wikipedia.org The secondary phosphine oxide then coordinates to the palladium center and, following deprotonation by a base, undergoes reductive elimination to form the P-C bond and regenerate the active Pd(0) catalyst. clockss.orgorganic-chemistry.org The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Table 1: Representative Palladium-Catalyzed Synthesis of Tertiary Phosphine Oxides

Catalyst/LigandSubstratesBaseSolventYieldReference
Pd(OAc)₂ / dppfSecondary Phosphine Oxides, Aryl HalidesK₂CO₃TolueneGood to Excellent organic-chemistry.org
Pd(OAc)₂Bis(biphenyl)phosphine oxideN/Ao-xylene75% clockss.org
Pd(PPh₃)₄9-Alkyl-9-BBN, 1-Bromo-1-phenylthioetheneK₃PO₄THF73-81% orgsyn.org

Note: This table presents general conditions applicable to the synthesis of triarylphosphine oxides.

Copper-Catalyzed P-Arylation

Copper-catalyzed P-arylation has emerged as a powerful and cost-effective alternative to palladium-based methods for constructing P-C bonds. nih.gov These reactions often exhibit high efficiency and functional group tolerance. The synthesis of tris(p-chlorophenyl)phosphine oxide can be accomplished by coupling a secondary phosphine oxide, like bis(p-chlorophenyl)phosphine oxide, with an arylating agent such as a diaryliodonium salt or an aryl iodide. nih.govorganic-chemistry.org

The reaction, often catalyzed by a copper(I) salt like copper(I) iodide (CuI) in the presence of a suitable ligand, proceeds rapidly at room temperature. organic-chemistry.org Mechanistic proposals suggest a catalytic cycle that may involve Cu(I)/Cu(III) intermediates. The use of diaryliodonium salts is particularly effective, providing high yields in short reaction times. organic-chemistry.org Furthermore, dynamic kinetic asymmetric P-C coupling using chiral copper complexes has been developed to synthesize P-stereogenic tertiary phosphine oxides with high enantioselectivity. nih.govresearchgate.net

Table 2: Copper-Catalyzed P-Arylation for Tertiary Phosphine Oxide Synthesis

Catalyst SystemPhosphorus SourceArylating AgentConditionsYieldReference
CuIH-Phosphine OxidesDiaryliodonium SaltsRoom Temp, 10 minHigh organic-chemistry.org
Chiral Copper ComplexSecondary Phosphine OxidesAryl IodidesN/AHigh nih.gov
CuCl₂H-Phosphine OxidesAryl Iodides/BromidesN/AGood organic-chemistry.org

Note: This table shows representative systems for copper-catalyzed P-arylation.

Phosphine Oxide Generation through Nucleophilic Substitution and Addition Reactions

Classic organic reactions remain fundamental to the synthesis of phosphine oxides. Nucleophilic substitution is a primary method for forming the P-C bonds necessary for creating tris(p-chlorophenyl)phosphine oxide.

A standard and widely used approach involves the Grignard reaction. In this method, a Grignard reagent, p-chlorophenylmagnesium bromide, is prepared from 1-bromo-4-chlorobenzene and magnesium metal. This organometallic reagent then acts as a nucleophile, reacting with phosphorus oxychloride (POCl₃). Three equivalents of the Grignard reagent are required to substitute all three chlorine atoms on the phosphorus center, yielding the desired tris(p-chlorophenyl)phosphine oxide after an aqueous workup.

Another strategy involves the quaternization of a phosphine followed by hydrolysis. For instance, a tertiary phosphine can be reacted with an aryl halide to form a quaternary phosphonium salt. acs.org Subsequent alkaline hydrolysis of this salt leads to the cleavage of a P-C bond, yielding a tertiary phosphine oxide. acs.org The group that is cleaved depends on its stability as a carbanion. acs.org

Strategies for the Reduction of Phosphine Oxides to Tertiary Phosphines

The reduction of the stable P=O bond in phosphine oxides is a critical transformation for recycling valuable phosphine ligands and reagents. The high strength of the P=O bond makes this reduction challenging, necessitating potent reducing agents or catalytic systems. nih.govscientificupdate.com

Metal-Free Reduction Methodologies

In recent years, several metal-free methods have been developed to address the economic and environmental concerns associated with metal-based reductants. These approaches offer greener alternatives for the reduction of tertiary phosphine oxides like tris(p-chlorophenyl)phosphine oxide.

One notable method employs a combination of phosphonic acid (H₃PO₃) and iodine (I₂) under solvent-free conditions. organic-chemistry.org This system effectively reduces a wide range of tertiary phosphine oxides to their corresponding phosphines in good yields. organic-chemistry.org The process is simple, cost-effective, and avoids the use of toxic or difficult-to-handle reagents. organic-chemistry.org

Another prominent metal-free approach utilizes inexpensive and low-toxicity silanes, such as polymethylhydrosiloxane (B1170920) (PMHS), a byproduct of the silicone industry. mdpi.com The reduction of phosphine oxides with PMHS typically requires elevated temperatures (200-250 °C) and can be performed without a solvent. mdpi.com This protocol has proven effective for various industrially important phosphines. mdpi.com

Table 3: Comparison of Metal-Free Reduction Methods for Tertiary Phosphine Oxides

Reagent SystemConditionsAdvantagesDisadvantagesReference
H₃PO₃ / I₂Solvent-free, heatingEnvironmentally friendly, cost-effectiveMay require heating organic-chemistry.org
PMHSSolvent-free, 200-250 °CInexpensive reagent, simple purificationHigh temperatures required mdpi.com

Silane-Mediated Reduction in Catalytic Cycles

Silanes are the most widely used class of reagents for the reduction of phosphine oxides due to their functional group tolerance and the formation of stable silicon-oxygen byproducts. researchgate.net The efficiency of these reductions can be significantly enhanced through the use of catalysts, which allows the regeneration of phosphines from their oxides within a catalytic cycle, a concept known as P(III)/P(V)=O redox organocatalysis. researchgate.net

Various silanes, including phenylsilane (B129415) (PhSiH₃), trichlorosilane (B8805176) (HSiCl₃), and disiloxanes, have been employed. mdpi.comresearchgate.net 1,3-Diphenyl-disiloxane (DPDS) has been identified as a particularly powerful reductant, capable of chemoselectively reducing phosphine oxides even in the presence of sensitive functional groups. nih.govnih.gov

The reduction can be further accelerated by catalysts. Brønsted acids have been shown to catalyze the silane-mediated reduction, enabling the reaction to proceed at lower temperatures, sometimes even at room temperature. nih.govnih.gov Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are also effective catalysts for this transformation, activating the P=O bond towards attack by the silane. amazonaws.com This catalytic approach is central to reactions like the Wittig and Staudinger-aza-Wittig, where the phosphine catalyst is continuously regenerated in situ. researchgate.net

Table 4: Catalytic Silane-Mediated Reduction of Tertiary Phosphine Oxides

Silane ReductantCatalystConditionsKey FeatureReference
1,3-Diphenyl-disiloxane (DPDS)None110 °CAdditive-free, rapid nih.gov
1,3-Diphenyl-disiloxane (DPDS)Brønsted Acid (BNPA)Room TemperatureFirst room temp. reduction of acyclic P=O nih.gov
Phenylsilane (PhSiH₃)B(C₆F₅)₃105 °C, 20 hLewis acid catalysis amazonaws.com
Phenylsilane (PhSiH₃)Ph₃C⁺[B(C₆F₅)₄]⁻N/ATrityl-cation initiator researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of Phosphine Oxide, Tris P Chlorophenyl

X-ray Crystallographic Investigations

While a complete, publicly available crystal structure determination for Phosphine (B1218219) oxide, tris(p-chlorophenyl)- is not readily found in the searched literature, extensive crystallographic data is available for the closely related isomer, Tris(3-chlorophenyl)phosphine (B1584081) oxide, as well as the precursor, Tris(4-chlorophenyl)phosphine (B71986). This data, in conjunction with general principles of triarylphosphine oxide structures, allows for a detailed and informed analysis of the expected structural parameters.

Determination of Crystal System and Space Group

Crystallographic studies of analogous compounds, such as the orthorhombic crystal system observed for triphenylphosphine (B44618) oxide (space group Pbca), provide a foundational understanding of the potential packing arrangements. rsc.org For the related Tris(3-chlorophenyl)phosphine oxide, the presence of bulky chloro-substituents significantly influences the orientation of the phenyl rings, a factor that would be equally prominent in the para-substituted isomer. researchgate.net The specific crystal system and space group for Phosphine oxide, tris(p-chlorophenyl)- would be definitively determined by single-crystal X-ray diffraction analysis.

Analysis of Intramolecular Bond Distances (P-O, C-P) and Angles (C-P-C)

The geometry around the central phosphorus atom in triarylphosphine oxides is consistently found to be tetrahedral. The key intramolecular parameters for Phosphine oxide, tris(p-chlorophenyl)- can be estimated with high confidence based on experimental data from analogous compounds.

The crucial P=O bond distance in phosphine oxides is a well-studied parameter. For instance, in Tris(3-chlorophenyl)phosphine oxide, this bond length is reported to be 1.483(3) Å. researchgate.net It is anticipated that the P=O bond distance in the para-isomer would be very similar.

The Carbon-Phosphorus (C-P) bond lengths are also a key structural feature. In the precursor molecule, Tris(4-chlorophenyl)phosphine, the average P-C bond distance is 1.834(2) Å. researchgate.net Upon oxidation to the phosphine oxide, a slight shortening of this bond is generally observed due to changes in the hybridization and electronic environment of the phosphorus atom.

The C-P-C bond angles define the conical shape of the molecule. In Tris(4-chlorophenyl)phosphine, the average C-P-C angle is 101.9(1)°. researchgate.net In the corresponding oxide, these angles are expected to be slightly larger, approaching the ideal tetrahedral angle of 109.5°, as the steric repulsion between the phenyl groups increases with the introduction of the oxygen atom.

Bond/AngleExpected ValueReference CompoundCitation
P=O Bond Distance ~1.483 ÅTris(3-chlorophenyl)phosphine oxide researchgate.net
C-P Bond Distance ~1.83 ÅTris(4-chlorophenyl)phosphine researchgate.net
C-P-C Bond Angle >101.9°Tris(4-chlorophenyl)phosphine researchgate.net

Conformational Analysis of the Triarylphosphine Oxide Framework

The conformation of the three p-chlorophenyl rings in Phosphine oxide, tris(p-chlorophenyl)- is dictated by the rotation around the P-C bonds. The molecule is expected to adopt a propeller-like conformation, which is characteristic of triarylphosphines and their oxides. This arrangement minimizes steric hindrance between the bulky aryl groups. The presence of the chloro-substituents in the para-position is expected to influence the dihedral angles between the planes of the phenyl rings. In the case of Tris(3-chlorophenyl)phosphine oxide, the orientation of the phenyl rings is noted to be different due to the bulky chloro substituents, a feature that would be similarly influential in the para isomer. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of Phosphine oxide, tris(p-chlorophenyl)- will be governed by a combination of van der Waals forces and more specific intermolecular interactions. The presence of the polar P=O group and the chlorine atoms on the phenyl rings introduces the potential for various non-covalent interactions.

Spectroscopic Probing of Molecular Structure and Electronic Properties

Spectroscopic techniques provide valuable insights into the bonding and electronic environment of Phosphine oxide, tris(p-chlorophenyl)-. Infrared spectroscopy, in particular, is a powerful tool for identifying characteristic functional groups.

Infrared (IR) Spectroscopy: P=O Stretching Vibration Analysis

The most characteristic feature in the infrared spectrum of a phosphine oxide is the intense absorption band corresponding to the P=O stretching vibration. This band is typically observed in the region of 1200-1100 cm⁻¹. sdstate.edu

For triphenylphosphine oxide, a well-documented analogue, this stretching vibration is a strong and prominent feature in its IR spectrum. nist.gov The exact frequency of the P=O stretch is sensitive to the electronic effects of the substituents on the phenyl rings. The electron-withdrawing nature of the chlorine atoms in the para-position of the phenyl rings in Phosphine oxide, tris(p-chlorophenyl)- is expected to influence the P=O bond order and, consequently, the frequency of its stretching vibration. It is anticipated that the P=O stretching frequency for Phosphine oxide, tris(p-chlorophenyl)- will be slightly higher than that of the unsubstituted triphenylphosphine oxide due to the inductive effect of the chlorine atoms.

CompoundP=O Stretching Frequency (cm⁻¹)Citation
Triphenylphosphine oxide ~1190 nist.gov
Phosphine oxide, tris(p-chlorophenyl)- Expected > 1190Inferred

Nuclear Magnetic Resonance (NMR) Spectroscopy

Phosphorus-31 NMR spectroscopy is an exceptionally powerful tool for characterizing organophosphorus compounds, as the chemical shift (δ) is highly sensitive to the electronic and steric environment of the phosphorus nucleus. For tertiary phosphine oxides, these shifts typically appear in a characteristic range of the spectrum. youtube.com

While a specific experimental ³¹P NMR chemical shift for Phosphine oxide, tris(p-chlorophenyl)- is not documented in the available literature, its value can be estimated based on related structures. Tertiary phosphine oxides generally resonate in the +20 to +60 ppm range relative to 85% H₃PO₄. youtube.com The presence of three electron-withdrawing p-chlorophenyl groups is expected to deshield the phosphorus nucleus compared to the unsubstituted Triphenylphosphine oxide. The chemical shift for Triphenylphosphine oxide itself is consistently reported in the range of δ 29–32 ppm in chloroform-d (B32938) (CDCl₃). rsc.orgtamu.edu Therefore, the chemical shift for its tris(p-chloro) derivative is anticipated to be in a similar, possibly slightly downfield, region.

Table 1: ³¹P NMR Chemical Shifts of Representative Triarylphosphine Oxides
CompoundSolventChemical Shift (δ, ppm)Reference
Triphenylphosphine oxideCDCl₃32.4 rsc.org
Triphenylphosphine oxideCDCl₃29.6 rsc.org
Tris(4-methoxyphenyl)phosphine oxideCDCl₃20.7 rsc.org
Tri(p-tolyl)phosphine oxideSolid State28.14 tamu.edu

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For Phosphine oxide, tris(p-chlorophenyl)-, the symmetry of the molecule simplifies the expected spectra.

In the ¹H NMR spectrum , due to the para-substitution pattern, the four aromatic protons on each ring are chemically non-equivalent but exhibit magnetic equivalence in pairs, leading to a characteristic AA'BB' spin system. This is expected to manifest as two distinct signals, appearing as doublets or multiplets, in the aromatic region (typically δ 7.0–8.0 ppm). The protons ortho to the phosphorus atom (H²) are coupled to both the adjacent meta-protons (H³) and the phosphorus nucleus, while the meta-protons (H³) are coupled to the ortho-protons.

In the ¹³C NMR spectrum , four distinct signals for the aromatic carbons are expected.

C1 (ipso-carbon): The carbon atom directly bonded to phosphorus. This signal will appear as a doublet due to one-bond coupling with ³¹P (¹JPC), which is typically large (around 90-110 Hz).

C2 (ortho-carbon): The carbons adjacent to the ipso-carbon. This signal will also be a doublet due to two-bond coupling (²JPC).

C3 (meta-carbon): The carbons meta to the phosphorus atom. This signal will show a smaller three-bond coupling (³JPC).

C4 (para-carbon): The carbon atom bonded to the chlorine atom. This carbon's coupling to phosphorus (⁴JPC) may be small or unresolved.

For comparison, the detailed NMR data for the parent compound, Triphenylphosphine oxide, are provided below.

Table 2: Representative ¹H and ¹³C NMR Data for Triphenylphosphine oxide in CDCl₃
NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)AssignmentReference
¹H7.71–7.66mH ortho rsc.org
¹H7.52–7.42mH meta, para rsc.org
¹³C132.7d, ¹JPC = 98.4C ipso rsc.org
¹³C131.7d, ⁴JPC = 2.6C para rsc.org
¹³C130.6d, ³JPC = 9.3C meta rsc.org
¹³C128.6d, ²JPC = 11.6C ortho rsc.org

Note: 'm' denotes multiplet, 'd' denotes doublet. Assignments for meta and para protons can vary.

The highly polar nature of the P=O bond makes phosphine oxides excellent hydrogen-bond acceptors. nih.gov This property allows molecules like Phosphine oxide, tris(p-chlorophenyl)- to serve as effective spectroscopic probes for studying non-covalent interactions, particularly hydrogen bonding. The strength and nature of these interactions can be quantified by observing changes in the spectroscopic parameters of the phosphine oxide.

When the phosphoryl oxygen atom acts as a hydrogen-bond acceptor, the electron density around the P=O group is perturbed. This perturbation is transmitted through the molecular framework and can be monitored by NMR spectroscopy.

³¹P NMR: The formation of a hydrogen bond with the P=O oxygen typically causes a downfield shift (increase in δ) in the ³¹P NMR signal. The magnitude of this shift (Δδ) often correlates with the strength of the hydrogen bond.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the chlorophenyl rings are also affected, albeit to a lesser extent. These changes can provide additional information about the electronic redistribution upon complexation.

Systematic studies on Triphenylphosphine oxide (TPPO) have demonstrated its utility in creating a diverse set of co-crystals with various hydrogen-bond donors. nih.gov In these studies, correlations are established between spectroscopic data (like NMR shifts and IR frequencies) and thermodynamic parameters of the hydrogen bond, such as interaction energy. Phosphine oxide, tris(p-chlorophenyl)-, with its electron-withdrawing chloro groups, serves as a valuable analogue to TPPO. The chloro substituents decrease the basicity of the phosphoryl oxygen, making it a weaker hydrogen-bond acceptor compared to TPPO. By comparing the spectroscopic changes upon hydrogen bonding for both TPPO and its p-chloro derivative, researchers can dissect the electronic effects of the substituents on the strength and nature of non-covalent interactions.

Coordination Chemistry and Ligand Design Principles Involving Phosphine Oxide, Tris P Chlorophenyl

Role as a Ligand in Transition Metal Coordination Complexes

Phosphine (B1218219) oxide, tris(p-chlorophenyl)- primarily functions as a monodentate ligand, coordinating to metal centers through its polarized phosphoryl oxygen atom. wikipedia.org This interaction is characteristic of phosphine oxides, which are classified as hard Lewis bases, showing a preference for hard and borderline metal ions. wikipedia.org The coordination to the metal occurs via the lone pair electrons on the oxygen atom, leading to the formation of a stable M-O bond.

The coordination ability of phosphine oxides, including tris(p-chlorophenyl)phosphine oxide, has been harnessed in various applications, such as in the design of catalysts and in the development of luminescent materials, particularly with lanthanide ions. staffs.ac.ukresearchgate.net The general stability of the resulting complexes makes them suitable for a range of chemical transformations. While specific studies on a broad range of transition metal complexes with tris(p-chlorophenyl)phosphine oxide are not extensively documented in publicly available literature, the principles of its coordination can be inferred from the well-established chemistry of analogous triarylphosphine oxides like triphenylphosphine (B44618) oxide (TPPO). staffs.ac.ukresearchgate.netsoton.ac.uk

Complexes of lanthanide nitrates with triphenylphosphine oxide, for instance, have been shown to form various stoichiometries, such as [Ln(NO₃)₃(Ph₃PO)₃] and [Ln(NO₃)₂(Ph₃PO)₄]NO₃, demonstrating the versatility of phosphine oxides in accommodating different metal ion sizes and coordination numbers. staffs.ac.uk The formation of either neutral or cationic complexes is influenced by the reaction conditions and the specific lanthanide ion. soton.ac.uk It is anticipated that tris(p-chlorophenyl)phosphine oxide would exhibit similar behavior, forming stable complexes with transition metals and f-block elements.

Investigation of Coordination Modes and Geometries

The coordination of Phosphine oxide, tris(p-chlorophenyl)- to a metal center is almost invariably through the oxygen atom, resulting in a terminal, monodentate (κ¹) coordination mode. wikipedia.org Upon coordination, the fundamental tetrahedral geometry around the phosphorus atom is retained. wikipedia.org

The coordination geometry around the metal center is dictated by several factors, including the metal's preferred coordination number, the steric bulk of the phosphine oxide ligand, and the nature of other co-ligands in the coordination sphere. For example, in complexes of the type [M(L)ₓ(X)ᵧ], where L is the phosphine oxide and X is an anionic ligand, various geometries such as tetrahedral, square planar, or octahedral can be adopted.

While specific crystal structures of transition metal complexes with tris(p-chlorophenyl)phosphine oxide are not widely available, data from the closely related tris(3-chlorophenyl)phosphine (B1584081) oxide and other triarylphosphine oxide complexes provide valuable insights. For instance, the crystal structure of tris(3-chlorophenyl)phosphine oxide reveals a near-ideal tetrahedral coordination at the phosphorus atom, with a P=O bond distance of 1.483(3) Å. researchgate.net Upon coordination, this P=O bond is expected to elongate slightly, a phenomenon observed in other phosphine oxide complexes, which is consistent with the donation of electron density from the phosphoryl oxygen to the metal center. wikipedia.org

The table below presents selected structural data for tris(3-chlorophenyl)phosphine oxide, offering a reference for the ligand's geometry.

Parameter Value
P=O Bond Distance1.483(3) Å
Mean C-Cl Distance1.741(4) Å
Mean O=P-C Bond Angle112.0(1)°
P-C-C Bond Angles115.8(3)°, 124.3(3)°

Data sourced from the crystal structure of tris(3-chlorophenyl)phosphine oxide. researchgate.net

Electronic and Steric Influence of p-Chlorophenyl Moieties on Coordination Behavior

The coordination behavior of Phosphine oxide, tris(p-chlorophenyl)- is significantly modulated by the electronic and steric effects of the three p-chlorophenyl groups.

Electronic Effects: The chlorine atoms at the para position of the phenyl rings are electron-withdrawing due to their inductive effect. This withdrawal of electron density from the phenyl rings is transmitted to the phosphorus atom, which in turn affects the electron density on the phosphoryl oxygen. A decrease in electron density on the oxygen atom is expected to reduce its basicity compared to unsubstituted triphenylphosphine oxide. This makes tris(p-chlorophenyl)phosphine oxide a weaker Lewis base, potentially leading to weaker M-O bonds in its complexes compared to those of more electron-rich phosphine oxides. The electronic effect of phosphine ligands can be quantitatively assessed using techniques such as infrared spectroscopy of their metal carbonyl complexes, where a higher ν(CO) stretching frequency indicates a less electron-donating ligand.

The interplay of these electronic and steric factors is critical in ligand design for specific catalytic applications, as they can influence the stability, reactivity, and selectivity of the resulting metal complexes.

Synthesis and Characterization of Metal-Phosphine Oxide Complexes

The synthesis of transition metal complexes involving Phosphine oxide, tris(p-chlorophenyl)- generally follows established methods for the preparation of phosphine oxide complexes. A common route involves the direct reaction of a labile metal precursor, such as a metal halide or nitrate (B79036) salt, with a stoichiometric amount of the phosphine oxide ligand in a suitable organic solvent. wikipedia.org

A general synthetic scheme can be represented as: n MXᵧ + m L → [MₙLₘXᵧₙ] where M is the metal, X is an anionic ligand (e.g., Cl⁻, Br⁻, NO₃⁻), L is Phosphine oxide, tris(p-chlorophenyl)-, and n, m, and y are stoichiometric coefficients.

The resulting complexes are typically isolated as air-stable solids and can be purified by recrystallization. The characterization of these complexes involves a combination of spectroscopic and analytical techniques to elucidate their structure and composition.

Common Characterization Techniques:

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the phosphine oxide ligand. A noticeable shift in the P=O stretching frequency (ν(P=O)) to a lower wavenumber upon complexation is indicative of the M-O bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly informative. The coordination of the phosphine oxide to a metal center results in a significant change in the chemical shift of the phosphorus nucleus compared to the free ligand. ¹H and ¹³C NMR spectroscopy can be used to characterize the organic framework of the ligand within the complex, although paramagnetic metal centers can lead to broadened or shifted signals.

Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in the complex, which helps in confirming the empirical formula.

While a comprehensive set of characterized complexes for Phosphine oxide, tris(p-chlorophenyl)- is not readily found in the literature, a study on Pd(II) complexes with the corresponding phosphine, tris(4-chlorophenyl)phosphine (B71986), provides an example of characterization. In the synthesis of [Pd(L¹)(L²)₂]Cl₂ (where L¹ = tris-4-chlorophenyl phosphine and L² = a thiourea (B124793) derivative), techniques such as FT-IR, ¹H, ¹³C, and ³¹P NMR were employed to characterize the complexes. researchgate.net For instance, the ³¹P NMR chemical shifts for these palladium complexes were observed in the range of 21.1 to 27.6 ppm. researchgate.net Similar methodologies would be applied to the analogous phosphine oxide complexes.

The table below summarizes the key characterization data for a representative palladium(II) complex containing tris(4-chlorophenyl)phosphine, which serves as a useful reference.

Complex ³¹P NMR (ppm) Selected ¹³C NMR (ppm) for phosphine ligand
[Pd(tris-4-chlorophenyl phosphine)(N,N'-Dimethylthiourea)₂]Cl₂21.1135.5, 138.2, 129.0, 134.7

Data for the tris(4-chlorophenyl)phosphine complex. researchgate.net

Theoretical and Computational Investigations of Phosphine Oxide, Tris P Chlorophenyl

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the structure of organophosphorus compounds. researchgate.netnih.gov For molecules in the triarylphosphine oxide family, DFT methods such as B3PW91 and the long-range corrected functional ωB97XD are commonly employed to predict geometric and electronic properties. researchgate.netnih.govnih.gov These calculations are crucial for optimizing the molecular geometry in the gas phase, allowing for a detailed analysis of bond lengths, bond angles, and dihedral angles.

While specific DFT studies exclusively on Phosphine (B1218219) oxide, tris(p-chlorophenyl)- are not extensively detailed in the literature, data from the closely related isomer, Tris(3-chlorophenyl)phosphine (B1584081) oxide, provides experimentally verified structural parameters that serve as a reliable reference. X-ray diffraction data for the meta-isomer shows a P=O bond distance of 1.483 Å and near-ideal tetrahedral coordination at the phosphorus atom, with a mean O-P-C bond angle of 112.0°. researchgate.net The presence of the bulky chloro-substituents leads to significant rotation of the phenyl rings relative to each other. researchgate.net DFT calculations on analogous molecules, such as tris(pentafluorophenyl)phosphine (B75049) oxide, have been shown to accurately reproduce such experimentally observed geometries. nih.gov

ParameterExperimental Value (Tris(3-chlorophenyl)phosphine oxide)Reference
P=O Bond Length1.483(3) Å researchgate.net
Mean C-Cl Distance1.741(4) Å researchgate.net
Mean O-P-C Angle112.0(1)° researchgate.net
P-C-C Angles115.8(3)°, 124.3(3)° researchgate.net

Table 1: Selected experimental bond lengths and angles for Tris(3-chlorophenyl)phosphine oxide, a structural isomer of the title compound. This data provides a benchmark for theoretical models.

Analysis of P=O Bond Character and Delocalization Effects

The phosphorus-oxygen (P=O) bond in phosphine oxides is a subject of significant interest. It is highly polar and best described as a resonance hybrid of a double bond (P=O) and a semipolar single bond (P⁺-O⁻). The precise character of this bond is sensitive to the electronic nature of the substituents on the phosphorus atom.

In Phosphine oxide, tris(p-chlorophenyl)-, the three para-chlorophenyl groups are electron-withdrawing. This property influences the P=O bond by affecting the electron density at the phosphorus center. Theoretical studies on related fluorinated phosphine oxides show that strong intermolecular interactions, such as hydrogen bonding, can significantly affect the P=O bond length. nih.gov For instance, the formation of a hydrogen bond where the P=O oxygen acts as an acceptor leads to a lengthening of the P=O bond, indicating a shift towards the P⁺-O⁻ resonance form. nih.govnih.gov This effect is a direct consequence of delocalization of electron density from the oxygen atom towards the hydrogen bond donor. Therefore, the P=O bond character in the solid state is not solely an intrinsic property but is also modulated by its crystal environment.

Computational Studies on Intermolecular Interactions

Computational methods are essential for identifying and quantifying the non-covalent interactions that dictate the supramolecular assembly and crystal packing of molecules. For Phosphine oxide, tris(p-chlorophenyl)-, these interactions primarily involve lone pair-π forces and weak hydrogen bonds.

In the solid state, the oxygen atom of the phosphine oxide group, with its available lone pairs of electrons, can interact favorably with the electron-deficient π-systems of the aromatic rings of adjacent molecules. This is known as a lone pair-π interaction. Computational studies on analogous compounds, like tris(pentafluorophenyl)phosphine oxide, have quantified these interactions. nih.gov DFT calculations showed that the attraction between molecules can be substantial, with interaction energies calculated to be as high as 99-100 kJ mol⁻¹. nih.gov In these arrangements, the oxygen atom of one molecule is typically directed towards the face of a phenyl ring on a neighboring molecule, stabilizing the crystal lattice. nih.gov

Interaction TypeDescriptionTypical Energy (Computational)Structural Role
Lone Pair-π Interaction between the oxygen lone pair and the π-system of a chlorophenyl ring.~70-100 kJ mol⁻¹ nih.govContributes to molecular stacking and chain formation. nih.gov
Weak Hydrogen Bonding (C-H···O) Interaction between a phenyl C-H donor and the P=O oxygen acceptor.~33 kJ mol⁻¹ nih.govLinks molecules into chains or sheets, influencing crystal packing. nih.govnih.govnih.gov

Table 2: Summary of key intermolecular interactions identified in related phosphine oxide crystal structures through computational studies.

Correlation between Theoretical Predictions and Experimental Data

A key strength of computational chemistry lies in its ability to correlate theoretical predictions with experimental findings, providing a deeper understanding of chemical structures. In the study of phosphine oxides, DFT calculations of molecular geometries show excellent agreement with high-quality X-ray crystallography data. nih.gov

A significant finding from combined experimental and theoretical studies is that variations in the P=O bond length observed in crystal structures can be directly attributed to the specific intermolecular interactions present. nih.gov For example, a study on 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide found two crystallographically independent molecules with P=O bond lengths that differed by approximately 0.02 Å. nih.gov DFT calculations revealed that this difference was due to subtle variations in the weak hydrogen bonding network around the two molecules. nih.gov This demonstrates that while DFT can predict an optimal gas-phase geometry, accurately modeling the solid-state structure requires accounting for the energetic contributions of intermolecular forces. The lengthening of the P=O bond upon hydrogen bond formation, observed experimentally in co-crystals of triphenylphosphine (B44618) oxide, further validates this principle. nih.gov Thus, the interplay between theoretical models and experimental data is crucial for a complete description of the structure of Phosphine oxide, tris(p-chlorophenyl)-.

Environmental Fate and Research Considerations General to Phosphine Oxides in an Academic Context

Investigation of Environmental Pathways and Transformations

The environmental behavior of a chemical compound is dictated by its susceptibility to various transformation processes. For phosphine (B1218219) oxides, and specifically for aromatic phosphine oxides like tris(p-chlorophenyl)phosphine oxide, understanding these pathways is crucial for assessing their environmental impact.

Degradation Mechanisms in Environmental Matrices

The persistence of a chemical in the environment is largely determined by its resistance to degradation. The primary mechanisms for the breakdown of organic compounds in environmental matrices such as water, soil, and air are hydrolysis, photodegradation, and microbial degradation.

Photodegradation: Aromatic compounds can undergo photodegradation when exposed to sunlight. This process involves the absorption of light energy, which can lead to the breaking of chemical bonds. While specific experimental data on the photodegradation of tris(p-chlorophenyl)phosphine oxide is limited, the aromatic rings suggest a potential for photolytic transformation. However, the high stability of the phosphine oxide group and the carbon-chlorine bonds may render it resistant to rapid photodegradation.

Microbial Degradation: The biodegradation of organophosphorus compounds is a significant pathway for their removal from the environment. However, many synthetic organophosphorus compounds, particularly those with aromatic structures, are recalcitrant to microbial attack. Research on triphenylphosphine (B44618) oxide has shown that it is not readily biodegradable. researchgate.net This suggests that tris(p-chlorophenyl)phosphine oxide, with its three chlorinated phenyl groups, is also likely to be persistent in the environment and resistant to microbial degradation. The chlorination of aromatic rings often increases the resistance of a compound to microbial breakdown.

Persistence and Bioaccumulation: Given the likely resistance to major degradation pathways, tris(p-chlorophenyl)phosphine oxide is expected to be a persistent organic pollutant. Its high octanol-water partition coefficient (Log Kow), a measure of a chemical's potential to accumulate in fatty tissues, suggests a potential for bioaccumulation in organisms. While direct bioaccumulation studies on this specific compound are scarce, the properties of structurally related compounds point towards this possibility.

Analytical Methodologies for Detection and Quantification in Research Studies

Accurate and sensitive analytical methods are essential for studying the environmental occurrence, fate, and transport of chemical compounds. The detection and quantification of phosphine oxides like tris(p-chlorophenyl)phosphine oxide in environmental samples such as water, soil, and biota present analytical challenges due to their typically low concentrations and the complexity of the sample matrices.

Modern analytical techniques provide the necessary sensitivity and selectivity for these demanding analyses. The primary methods employed for the analysis of non-volatile and semi-volatile organophosphorus compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. For the analysis of tris(p-chlorophenyl)phosphine oxide, a sample extract is injected into the gas chromatograph, where the compound is vaporized and separated from other components in the mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification and quantification. While suitable for many phosphine oxides, the thermal stability of tris(p-chlorophenyl)phosphine oxide would need to be confirmed to avoid degradation in the injector port.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds. In this technique, the sample is dissolved in a liquid and pumped through a column packed with a solid adsorbent material. Separation is achieved based on the compound's interaction with the stationary phase and the mobile phase. The eluent from the HPLC is then introduced into a mass spectrometer for detection and quantification. uu.nl For tris(p-chlorophenyl)phosphine oxide, reversed-phase HPLC with a C18 column would likely be a suitable separation method. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar compounds and would be applicable for the analysis of phosphine oxides. researchgate.netmassbank.eu

Sample Preparation: Prior to instrumental analysis, environmental samples require a multi-step preparation to extract and concentrate the target analyte and to remove interfering substances. Common sample preparation techniques for solid matrices like soil and sediment include Soxhlet extraction or pressurized liquid extraction (PLE). For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used. The choice of solvent and sorbent is critical for achieving high recovery of the analyte.

Below is an interactive table summarizing the analytical techniques that could be applied for the analysis of tris(p-chlorophenyl)phosphine oxide.

Analytical TechniquePrincipleApplicability for Tris(p-chlorophenyl)phosphine oxide
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection. analytice.comPotentially suitable, assuming sufficient thermal stability. Requires confirmation to prevent on-column degradation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separation of compounds in the liquid phase followed by mass-based detection. uu.nlHighly suitable for non-volatile and thermally sensitive compounds. ESI would be an appropriate ionization source. researchgate.netmassbank.eu

Q & A

Q. What are the established synthetic routes for tris(p-chlorophenyl)phosphine oxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Tris(p-chlorophenyl)phosphine oxide can be synthesized via two primary routes:
  • Pd-Catalyzed Cross-Coupling : A Pd/Xiao-Phos-catalyzed reaction between secondary phosphine oxides and aryl bromides enables efficient C–P bond formation. This method offers high enantioselectivity for P-chiral derivatives .
  • Grignard Reagent Approach : Reacting p-chlorophenylmagnesium bromide with phosphorus trichloride (PCl₃) under anhydrous conditions, followed by oxidation, yields the target compound. Temperature control (60–80°C) and slow reagent addition minimize side reactions .
  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for high-purity isolates.

Q. How is crystallographic characterization of tris(p-chlorophenyl)phosphine oxide performed, and what structural insights are critical for reproducibility?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with the SHELX suite is the gold standard. Key steps:
  • Crystal Growth : Slow evaporation of saturated dichloromethane solutions yields diffraction-quality crystals.
  • Refinement : SHELXL refines positional and thermal parameters, with attention to Cl substituents’ orientation and P=O bond lengths (typically 1.48–1.52 Å). Disordered solvent molecules require constraints .
  • Data Interpretation : Compare bond angles (e.g., C–P–C ~103–105°) and torsion angles with DFT-optimized structures to validate accuracy.

Advanced Research Questions

Q. How do electron-withdrawing p-chlorophenyl groups modulate the electronic properties and reactivity of tris(p-chlorophenyl)phosphine oxide in catalytic systems?

  • Methodological Answer : The p-chlorophenyl substituents induce strong electron-withdrawing effects via inductive (-I) and resonance (-R) mechanisms, which:
  • Enhance Lewis Acidity : The P=O group becomes more electrophilic, improving coordination to metal centers (e.g., Pb²⁺ in perovskite defect passivation) .
  • Influence Redox Stability : Cyclic voltammetry (CV) in acetonitrile reveals a 0.3–0.5 V anodic shift in oxidation potentials compared to non-halogenated analogs .
  • Application in Organocatalysis : Test in Mitsunobu reactions or Staudinger ligations; monitor reaction kinetics (e.g., via in situ IR) to compare with triphenylphosphine oxide controls.

Q. What mechanistic role does tris(p-chlorophenyl)phosphine oxide play in suppressing non-radiative recombination in perovskite LEDs?

  • Methodological Answer : In thermally evaporated perovskite films, the phosphine oxide group binds undercoordinated Pb²⁺ via Lewis acid-base interactions, as evidenced by:
  • XPS Analysis : A 0.8 eV shift in Pb 4f peaks confirms strong coordination .
  • Photoluminescence (PL) Studies : 2–3× enhancement in PL intensity and lifetime (from 15 ns to 40 ns) indicates reduced trap states.
  • Device Optimization : Incorporate 2–5 wt% Cl-TPPO during co-evaporation with CsPbBr₃. Excess (>10 wt%) induces phase segregation, reducing electroluminescence efficiency.

Q. How does the Cα–P⁺ bond strength in imidoalkylphosphonium salts derived from tris(p-chlorophenyl)phosphine oxide influence their reactivity in alkylation reactions?

  • Methodological Answer : The electron-withdrawing Cl groups weaken the Cα–P⁺ bond (confirmed by DFT calculations: bond dissociation energy ~25 kcal/mol vs. 35 kcal/mol for non-chlorinated analogs), enabling:
  • Facile Cation Generation : Microwave irradiation (80–100°C, 30 min) cleaves the bond, releasing reactive imidocarbenium ions for alkylating arenes .
  • Kinetic Studies : Monitor reactions with anisole via HPLC; observe 90% yield at 80°C vs. <10% yield for triphenylphosphine oxide derivatives under identical conditions.

Contradictions and Limitations

  • Synthetic Yield Discrepancies : Pd-catalyzed methods () report 85–90% yields, while Grignard routes () achieve 70–75% due to PCl₃ side reactions.
  • Electronic Effects : While Cl substituents enhance Lewis acidity (), over-substitution (e.g., tris(perfluorophenyl)) can sterically hinder metal coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphine oxide, tris(p-chlorophenyl)-
Reactant of Route 2
Reactant of Route 2
Phosphine oxide, tris(p-chlorophenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.